An In-depth Technical Guide to the Physicochemical Properties of 2-Naphthylamine-¹³C₆
An In-depth Technical Guide to the Physicochemical Properties of 2-Naphthylamine-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthylamine-¹³C₆ is a stable isotope-labeled form of 2-naphthylamine, a well-characterized aromatic amine. While the unlabeled compound has a history of industrial use, its significant carcinogenicity has restricted its current application primarily to research settings.[1][2] The introduction of six carbon-13 atoms into the naphthalene ring structure of 2-naphthylamine-¹³C₆ renders it an invaluable tool for researchers, particularly in the fields of analytical chemistry, drug metabolism, and toxicology. Its primary application is as an internal standard in quantitative mass spectrometry-based assays, such as those utilizing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][4]
This guide provides a comprehensive overview of the physicochemical properties of 2-Naphthylamine-¹³C₆. It is important to note that while this guide is focused on the ¹³C₆-labeled isotopologue, much of the available experimental data has been generated for the unlabeled 2-naphthylamine (CAS 91-59-8). The physicochemical properties of isotopically labeled compounds are nearly identical to their unlabeled counterparts, with the most significant difference being the molecular weight. Therefore, the data presented herein for the unlabeled compound can be considered a very close surrogate for the properties of 2-Naphthylamine-¹³C₆.
Chemical Identity
A clear identification of 2-Naphthylamine-¹³C₆ is crucial for its proper use and documentation in a research setting.
| Identifier | 2-Naphthylamine-¹³C₆ | 2-Naphthylamine (Unlabeled) |
| CAS Number | 1329834-19-6 | 91-59-8 |
| Molecular Formula | C₄¹³C₆H₉N | C₁₀H₉N |
| Molecular Weight | 149.14 g/mol | 143.19 g/mol |
| Synonyms | 2-Aminonaphthalene-¹³C₆, β-Naphthylamine-¹³C₆, 2-Naphthalenamine-¹³C₆ | 2-Aminonaphthalene, β-Naphthylamine, 2-Naphthalenamine, Fast Scarlet Base B[5][6][7] |
| Appearance | Tan Solid | Colorless to reddish crystals that darken in air.[8] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of unlabeled 2-naphthylamine. These values are expected to be representative of 2-Naphthylamine-¹³C₆.
| Property | Value | Source(s) |
| Melting Point | 111-113 °C | [8][9][10] |
| Boiling Point | 306 °C | [8][9] |
| Density | 1.061 g/cm³ at 98°C/4°C | |
| Solubility | Insoluble in cold water; soluble in hot water, ethanol, and ether.[8] | [8] |
| pKa | 4.16 | [5][8][11] |
| Log Kow | 2.28 | [1] |
| Vapor Pressure | 1 mmHg at 107 °C | [9] |
Spectroscopic Data
Spectroscopic data is fundamental for the identification and quantification of 2-Naphthylamine-¹³C₆.
Mass Spectrometry
The key difference in the mass spectrum of 2-Naphthylamine-¹³C₆ compared to its unlabeled analog is a 6-dalton shift in the molecular ion and any fragments containing the ¹³C-labeled ring. This predictable mass shift is the basis for its use as an internal standard in isotope dilution mass spectrometry.
UV-Vis Spectroscopy
In an alcohol solvent, 2-naphthylamine exhibits maximum absorption at several wavelengths.[5]
-
λmax: 236 nm (log ε = 4.78), 280 nm (log ε = 3.82), 292 nm (log ε = 3.73), 340 nm (log ε = 3.28)[5]
Infrared (IR) Spectroscopy
The IR spectrum of 2-naphthylamine shows characteristic peaks corresponding to its functional groups. Key absorptions include N-H stretching vibrations of the primary amine and C-H and C=C stretching vibrations of the aromatic naphthalene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 2-naphthylamine displays signals in the aromatic region characteristic of the naphthalene ring system, as well as a signal for the amine protons.[12][13]
-
¹³C NMR: The carbon-13 NMR spectrum of unlabeled 2-naphthylamine shows 10 distinct signals for the carbon atoms of the naphthalene ring. For 2-Naphthylamine-¹³C₆, the six labeled carbons will exhibit significantly different coupling patterns and potentially altered chemical shifts depending on the specific labeling pattern, providing unambiguous confirmation of isotopic incorporation.
Applications in Research and Drug Development
The primary and most critical application of 2-Naphthylamine-¹³C₆ is as an internal standard for the quantification of unlabeled 2-naphthylamine in various matrices.
Use as an Internal Standard
Isotope dilution mass spectrometry is a gold-standard analytical technique for accurate quantification. By adding a known amount of 2-Naphthylamine-¹³C₆ to a sample, any loss of the analyte during sample preparation and analysis can be corrected for, as the labeled and unlabeled compounds are assumed to behave identically. This results in highly accurate and precise measurements.[4]
Conceptual Experimental Protocol: Quantification of 2-Naphthylamine in a Biological Matrix using LC-MS and 2-Naphthylamine-¹³C₆ as an Internal Standard
-
Sample Preparation:
-
A known volume of the biological sample (e.g., urine, plasma) is aliquoted.
-
A precise amount of a standard solution of 2-Naphthylamine-¹³C₆ is added to the sample.
-
The sample is subjected to an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard from matrix components.
-
The extracted sample is evaporated to dryness and reconstituted in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
The reconstituted sample is injected into a liquid chromatograph to separate 2-naphthylamine from other components.
-
The eluent from the chromatograph is introduced into a mass spectrometer.
-
The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) of both unlabeled 2-naphthylamine and 2-Naphthylamine-¹³C₆.
-
-
Data Analysis:
-
The peak areas for both the analyte and the internal standard are integrated.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is calculated.
-
This ratio is compared to a calibration curve generated using known concentrations of the analyte and a fixed concentration of the internal standard to determine the concentration of 2-naphthylamine in the original sample.
-
Workflow for Quantification using an Internal Standard
Sources
- 1. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 2. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Naphthalenamine [webbook.nist.gov]
- 7. 2-Naphthylamine | SIELC Technologies [sielc.com]
- 8. 2-Naphthylamine CAS#: 91-59-8 [m.chemicalbook.com]
- 9. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 10. 2-Naphthylamine Analytical Standard - Affordable Price, Mumbai Supplier & Trader [nacchemical.com]
- 11. echemi.com [echemi.com]
- 12. 2-Naphthylamine(91-59-8) 1H NMR [m.chemicalbook.com]
- 13. 2-Naphthylamine(91-59-8) IR Spectrum [chemicalbook.com]
